molecular formula C16H16 B1616418 1,2,3,3a,4,5-Hexahydropyrene CAS No. 5385-37-5

1,2,3,3a,4,5-Hexahydropyrene

Cat. No. B1616418
CAS RN: 5385-37-5
M. Wt: 208.3 g/mol
InChI Key: AEFBNJXWRHSZGO-UHFFFAOYSA-N
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Description

1,2,3,3a,4,5-Hexahydropyrene, also known as HHP, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. PAHs are a group of organic compounds that are formed from incomplete combustion of organic matter and are known to have carcinogenic and mutagenic properties. However, HHP is a relatively stable PAH that has shown promise in various scientific studies.

Scientific Research Applications

Ring-Closing Metathesis and Stereoselectivity

Researchers have explored the use of enantiomerically pure hexa-1,5-diene-3,4-diol in ring-closing enyne metathesis, achieving selective monopropargylation and the production of dihydropyrans as single stereoisomers. The selectivity of the reaction is influenced by the presence of an unprotected hydroxy group (Schmidt & Staude, 2009).

Copper-Catalyzed Synthesis

The enantiopure framework of 1,2,3,3a,4,5-hexahydropyrene has been used in the synthesis of complex structures such as trihydroxybenzo[e]indolizidine, utilizing copper-catalyzed nucleophilic aromatic substitution. This showcases its utility in building complex molecular structures (Cordero et al., 2013).

Redox Reactions and Crystal Structures

Research on hexahydropyrene has revealed its ability to undergo both oxidation and reduction, leading to the formation of radical-anion salts and trihydropyrenylium tetrachloroaluminate. These compounds have been crystallized and structurally characterized, providing insights into small unsaturated hydrocarbons' redox behaviors (Bock et al., 2001).

Polymer Precursors

This compound derivatives have been utilized in polymer precursor synthesis. Studies have shown the conversion of hexanetriol to hexanediol, a significant precursor for the polyester industry. This research highlights the potential of hexahydropyrene derivatives in developing bio-based chemicals for the polymer industry (Buntara et al., 2012).

properties

IUPAC Name

1,2,3,3a,4,5-hexahydropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-4,7,9,14H,2,5-6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFBNJXWRHSZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC3=CC=CC4=C3C2=C(C1)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5385-37-5
Record name 1,3,3a,4,5-Hexahydropyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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